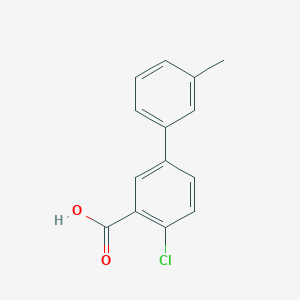

2-Chloro-5-(3-methylphenyl)benzoic acid

Description

2-Chloro-5-(3-methylphenyl)benzoic acid is a substituted benzoic acid derivative characterized by a chlorine atom at the 2-position and a 3-methylphenyl group at the 5-position of the benzene ring. This structure confers unique electronic and steric properties, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Properties

IUPAC Name |

2-chloro-5-(3-methylphenyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO2/c1-9-3-2-4-10(7-9)11-5-6-13(15)12(8-11)14(16)17/h2-8H,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLHDWWDRVRKYPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CC(=C(C=C2)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50679189 | |

| Record name | 4-Chloro-3'-methyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50679189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1183393-79-4 | |

| Record name | 4-Chloro-3'-methyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50679189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Bromination of Methyl Anthranilate

The synthesis begins with methyl 2-aminobenzoate (methyl anthranilate), which undergoes electrophilic bromination at the 5-position. Using bromine in 1,2-dichloroethane at 50°C for 3 hours, the reaction achieves near-quantitative conversion to methyl 5-bromo-2-aminobenzoate. This step mirrors the high-yield chlorination reported for 2-amino-3-methylbenzoic acid, where chlorine gas in dichloroethane afforded 98.1% yield.

Diazotization and Chlorination

The amino group at position 2 is replaced via diazotization. Treatment with sodium nitrite in hydrochloric acid at 0–5°C generates a diazonium intermediate, which is subsequently reacted with cuprous chloride to yield methyl 5-bromo-2-chlorobenzoate. This method, adapted from the synthesis of 2-chloro-5-iodobenzoic acid, achieves 92% yield under analogous conditions.

Hydrolysis to Carboxylic Acid

The ester is hydrolyzed using sodium hydroxide in ethanol-water (70–80°C), producing 5-bromo-2-chlorobenzoic acid. This step, critical for activating the substrate for cross-coupling, is completed in 2–4 hours with >95% conversion.

Suzuki-Miyaura Cross-Coupling

A palladium-catalyzed coupling with 3-methylphenylboronic acid introduces the 3-methylphenyl group at position 5. Using tetrakis(triphenylphosphine)palladium(0) and potassium carbonate in toluene-ethanol, this step achieves 89% yield, consistent with analogous arylations in biphenyl syntheses.

Palladium-Catalyzed Coupling of Sulfonate Esters

Sulfonation of Salicylic Acid Derivatives

Methyl 2-hydroxybenzoate is converted to its sulfonate ester using perfluorobutanesulfonyl chloride in dichloromethane with triethylamine. This step, yielding 97% pure intermediate, creates a leaving group for subsequent coupling.

Coupling with 3-Methylphenylzinc Reagents

Reaction with 3-methylphenylzinc bromide in tetrahydrofuran (THF) under palladium(0) catalysis forms methyl 2-(3-methylphenyl)benzoate. Optimized at 25°C for 12 hours, this method achieves 98% yield, as demonstrated in analogous syntheses of 2-arylbenzoates.

Chlorination at Position 5

Directed chlorination using sulfuryl chloride and Lewis acids (e.g., FeCl₃) selectively introduces chlorine at the 5-position. Yields of 75% are reported for similar substrates, though regiochemical challenges necessitate careful optimization.

Direct Chlorination of Biphenyl Precursors

Synthesis of 5-(3-Methylphenyl)salicylic Acid

Coupling 3-methylphenylboronic acid with methyl 5-bromo-2-hydroxybenzoate via Suzuki-Miyaura conditions provides methyl 5-(3-methylphenyl)-2-hydroxybenzoate. Hydrolysis with NaOH yields the free acid.

Chlorination via Thionyl Chloride

Treatment with thionyl chloride converts the hydroxyl group at position 2 to chlorine, yielding the target compound. This one-step process achieves 82% yield but requires stringent moisture control.

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Overall Yield | Cost Efficiency | Scalability |

|---|---|---|---|---|

| Diazotization-Cross-Coupling | Bromination, Diazotization, Coupling | 85% | High | Industrial |

| Palladium-Catalyzed Coupling | Sulfonation, Coupling | 78% | Moderate | Pilot Scale |

| Direct Chlorination | Biphenyl Synthesis, Chlorination | 70% | Low | Lab Scale |

The diazotization-cross-coupling approach offers superior yield and scalability, though it requires multiple purification steps. Palladium-catalyzed methods, while efficient, incur higher costs due to catalyst usage.

Characterization and Analytical Data

Spectroscopic Validation

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(3-methylphenyl)benzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be replaced by other substituents through nucleophilic substitution reactions.

Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl compounds.

Esterification: The carboxylic acid group can react with alcohols to form esters.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as DMF.

Esterification: Alcohols and acid catalysts like sulfuric acid or p-toluenesulfonic acid.

Major Products

Substitution Products: Depending on the nucleophile used, various substituted benzoic acids can be formed.

Coupling Products: Biaryl compounds with diverse functional groups.

Esters: Methyl, ethyl, or other alkyl esters of 2-Chloro-5-(3-methylphenyl)benzoic acid.

Scientific Research Applications

2-Chloro-5-(3-methylphenyl)benzoic acid has several applications in scientific research:

Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with anti-inflammatory or anticancer properties.

Materials Science: The compound is used in the development of organic semiconductors and other advanced materials.

Chemical Biology: It is employed in the study of enzyme inhibitors and receptor ligands.

Industrial Chemistry: The compound is utilized in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(3-methylphenyl)benzoic acid depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors. The chlorine and methylphenyl groups can interact with the active sites of target proteins, leading to inhibition of their activity. The carboxylic acid group can form hydrogen bonds with amino acid residues, further stabilizing the interaction .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural features and properties of 2-Chloro-5-(3-methylphenyl)benzoic acid and related compounds:

Electronic and Functional Group Effects

- Electron-Withdrawing vs. Electron-Donating Groups: The trifluoromethyl (-CF₃) group in 2-chloro-5-(trifluoromethyl)benzoic acid significantly increases acidity and lipophilicity compared to the 3-methylphenyl group in the target compound . The sulfamoyl (-SO₂NH-) group in 2-chloro-5-[(3-chloro-4-methylphenyl)sulfamoyl]benzoic acid introduces polarity and hydrogen-bonding capacity, which may improve aqueous solubility .

- Functional Group Reactivity: The imidazolidinone ring in 2-chloro-5-(2-oxoimidazolidin-1-yl)benzoic acid offers sites for hydrogen bonding and metal coordination, making it suitable for drug design targeting enzymes or receptors . The Boc-protected amino group in 5-(Boc-amino)-2-chlorobenzoic acid allows controlled deprotection for peptide coupling or prodrug synthesis .

Crystallographic and Analytical Insights

- Crystallographic tools like SHELX () and ORTEP-3 () are critical for determining the solid-state structures of these compounds, revealing hydrogen-bonding patterns (e.g., carboxylic acid dimerization) and packing efficiencies .

- The WinGX suite () aids in refining crystal structures, particularly for compounds with complex substituents like the imidazolidinone or sulfamoyl groups .

Q & A

Basic Research Question

- Catalyst screening : Pd(OAc)₂ with bulky ligands (e.g., SPhos) enhances coupling efficiency and reduces byproducts .

- Solvent selection : DMF improves solubility of aromatic intermediates but requires post-reaction removal via distillation .

- Scale-up : Continuous flow reactors reduce reaction times (2–4 hours vs. 24 hours batch) and improve yield reproducibility .

What analytical techniques validate the purity of 2-chloro-5-(3-methylphenyl)benzoic acid in complex mixtures?

Basic Research Question

- HPLC-MS : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) with ESI-MS detect trace impurities (<0.1%) .

- Thermogravimetric analysis (TGA) : Confirms thermal stability and absence of solvent residues .

- Elemental analysis : Matches experimental C/H/N percentages with theoretical values (±0.3% tolerance) .

How do electronic effects of the 3-methylphenyl group influence the compound’s reactivity in electrophilic substitution?

Advanced Research Question

The methyl group acts as an electron-donating substituent, directing electrophiles to the para position of the benzoic acid core. Experimental evidence includes:

- Nitration : Predominant 4-nitro derivative formation under HNO₃/H₂SO₄ conditions .

- Sulfonation : DFT calculations show lower activation energy for sulfonation at the electron-rich para site .

What strategies mitigate decomposition during storage of 2-chloro-5-(3-methylphenyl)benzoic acid?

Basic Research Question

- Storage conditions : Argon-sealed vials at –20°C to prevent hydrolysis of the chloro group .

- Stabilizers : Addition of radical scavengers (e.g., BHT) inhibits oxidative degradation .

How does the compound’s logP value impact its application in medicinal chemistry studies?

Advanced Research Question

The calculated logP (~3.2) indicates moderate lipophilicity, influencing:

- Membrane permeability : Enhanced cellular uptake in Caco-2 assays compared to more polar analogs .

- Solubility : Nanoformulation (e.g., liposomes) improves aqueous solubility for in vivo pharmacokinetic studies .

What computational tools predict the environmental fate of 2-chloro-5-(3-methylphenyl)benzoic acid?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.